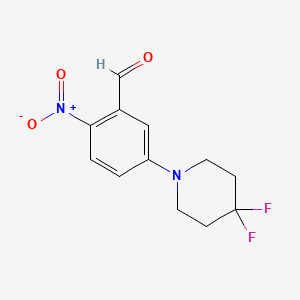

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

Description

Properties

IUPAC Name |

5-(4,4-difluoropiperidin-1-yl)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O3/c13-12(14)3-5-15(6-4-12)10-1-2-11(16(18)19)9(7-10)8-17/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRYGKDTAXPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215129 | |

| Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774896-50-2 | |

| Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis Using Fluorinated Piperidine Derivatives

Overview:

A more targeted approach involves synthesizing the piperidine derivative with fluorine substituents first, then attaching it to the aromatic aldehyde core through a suitable coupling reaction.

- Step 1: Synthesis of 4,4-difluoropiperidine via fluorination of piperidine precursors, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Step 2: Activation of the aromatic ring, typically through halogenation or formation of a suitable electrophilic intermediate.

- Step 3: Nucleophilic substitution of the activated aromatic compound with the fluorinated piperidine, often under basic conditions or in the presence of catalysts.

- The synthesis of 5-(3,3-difluoropiperidin-1-yl)picolinaldehyde demonstrates that fluorinated piperidine derivatives can be prepared and attached to aromatic systems via nucleophilic substitution or coupling reactions.

- High specificity in introducing fluorine atoms.

- Better control over regioselectivity and functional group compatibility.

Oxidative Aromatic Functionalization

Overview:

Oxidative methods are employed to convert aromatic precursors into aldehydes and to introduce nitro groups, often using oxidizing agents like potassium permanganate or nitric acid.

- Step 1: Oxidation of aromatic methyl or related groups to aldehydes.

- Step 2: Nitration of the aromatic ring to introduce the nitro substituent at the desired position.

- Step 3: Subsequent attachment of the fluorinated piperidine moiety via nucleophilic substitution or coupling.

- The oxidation of 2-nitrocinnamic acid with potassium permanganate yields 2-nitrobenzaldehyde with a yield of approximately 54.7%, demonstrating the viability of oxidation pathways in preparing the aromatic aldehyde core.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nitration & Functionalization | Nitration of benzaldehyde derivatives, substitution with fluorinated piperidine | HNO₃, H₂SO₄, nucleophilic fluorinated piperidine | Established, straightforward | Regioselectivity issues, side reactions |

| Fluorinated Piperidine Coupling | Synthesis of fluorinated piperidine, coupling to aromatic core | DAST, halogenating agents, bases | High selectivity, control over fluorination | Multi-step, requires specialized reagents |

| Oxidative Aromatic Functionalization | Oxidation of precursors, nitration, substitution | KMnO₄, HNO₃, Na₂CO₃ | Proven in literature, high yields | Harsh conditions, possible over-oxidation |

Research Findings and Considerations

- The synthesis of 2-nitrobenzaldehyde via oxidation of 2-nitrophenylpyruvic acid is well-documented and can be adapted for the introduction of the nitro group at the ortho position relative to the aldehyde.

- Incorporating the difluoropiperidine moiety typically involves nucleophilic substitution reactions with fluorinated cyclic amines, which are synthesized separately using fluorination reagents.

- The choice of synthetic route depends on the desired purity, yield, and scalability, with multi-step pathways offering better control over the fluorination and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It can be used in studies to understand the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated piperidine ring can interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Positional Isomer: 4-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

Key Differences :

- Substituent Position : The difluoropiperidinyl group is at the 4-position instead of the 5-position .

- Electronic Effects : The para-substitution (relative to the nitro group) in the 4-isomer may alter electron-withdrawing effects compared to the meta-substitution in the 5-isomer. This could influence reactivity in nucleophilic aromatic substitution or redox reactions.

Molecular Data :

Functional Group Variant: 5-(Benzyloxy)-2-nitrobenzaldehyde

Key Differences :

- Substituent Nature : The benzyloxy group (C₆H₅CH₂O-) at the 5-position replaces the difluoropiperidinyl group .

- Electronic and Lipophilic Effects : The benzyloxy group is electron-donating via resonance, contrasting with the electron-withdrawing difluoropiperidinyl group. This difference could modulate solubility (e.g., benzyloxy may enhance lipophilicity) and reactivity in oxidation or reduction reactions.

- Applications : While 5-(benzyloxy)-2-nitrobenzaldehyde (CAS 58662-54-7) is used in organic synthesis as a protected aldehyde intermediate, the difluoropiperidinyl analog may have specialized roles in drug discovery due to fluorine’s metabolic stability .

Molecular Data :

| Property | This compound | 5-(Benzyloxy)-2-nitrobenzaldehyde |

|---|---|---|

| Molecular Formula | C₁₂H₁₂F₂N₂O₃ (estimated) | C₁₄H₁₁NO₄ |

| Molecular Weight | ~270.23 | 257.24 |

| Functional Group | Difluoropiperidinyl | Benzyloxy |

Parent Compound: 2-Nitrobenzaldehyde

Key Differences :

- Substituent Absence : Lacks the difluoropiperidinyl group at the 5-position .

- Reactivity and Applications: 2-Nitrobenzaldehyde (CAS 552-89-6) is noted for its role in suppressing singlet oxygen generation, with the 2-nitro isomer outperforming 3- and 4-nitro analogs in antioxidant activity . The addition of the difluoropiperidinyl group in the target compound may either enhance or diminish this property depending on electronic modulation.

- Physical Properties : 2-Nitrobenzaldehyde is a colorless solid (melting point 38–40°C) with a pungent odor, while the difluoropiperidinyl derivative’s properties are likely distinct due to increased molecular complexity .

Antioxidant Activity

- 2-Nitrobenzaldehyde : Exhibits strong singlet oxygen suppression, surpassing synthetic antioxidants like DABCO and TBHQ .

- This compound : The electron-withdrawing difluoropiperidinyl group may enhance the nitro group’s ability to quench reactive oxygen species (ROS), though steric hindrance could reduce accessibility.

Pharmacological Potential

- Fluorine atoms in the piperidine ring may improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, making the compound a candidate for central nervous system (CNS) drug development.

Biological Activity

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a nitrobenzaldehyde moiety . Its molecular formula is with a molecular weight of 270.23 g/mol. The presence of fluorine atoms enhances lipophilicity and potentially alters the compound's interaction with biological targets, making it a subject of interest for drug development.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to the presence of the nitro group, which can participate in redox reactions.

- Receptor Interaction : The fluorinated piperidine structure may allow for enhanced binding affinity to specific receptors, influencing their activity.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could extend to this compound.

Medicinal Chemistry

This compound has been investigated as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Studies

Comparative Analysis

A comparative analysis of related compounds highlights the uniqueness of this compound:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde | Picolinaldehyde moiety | Moderate activity against certain enzymes |

| 5-(4-Fluoropiperidin-1-yl)-2-nitrobenzaldehyde | Similar structure without additional fluorine | Reduced binding affinity compared to target |

| This compound | Unique nitro group; enhanced lipophilicity | Promising candidate for drug development |

Q & A

Q. What are the recommended synthetic routes for 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with nucleophilic substitution on a nitrobenzaldehyde precursor. For example, 2-nitrobenzaldehyde derivatives are functionalized with 4,4-difluoropiperidine via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key intermediates, such as the piperidinyl adduct, should be purified via column chromatography and characterized using -NMR, -NMR, and HRMS. The aldehyde group’s reactivity necessitates protection during synthesis, often using acetal or imine formation .

Q. What spectroscopic methods are critical for structural validation of this compound?

- NMR : -NMR can confirm the presence of the aldehyde proton (δ ~10 ppm) and the difluoropiperidinyl group (δ ~3–4 ppm for piperidine protons; -NMR shows signals at δ ~-90 to -100 ppm for CF₂).

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde carbonyl group.

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs for refinement) resolves the spatial arrangement of the difluoropiperidinyl and nitro groups .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data for this compound is limited, structurally related nitroaromatics and fluorinated piperidines often exhibit acute toxicity and irritancy. Follow OSHA guidelines for handling:

- Use fume hoods to avoid inhalation of aerosols.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers at 2–8°C, away from reducing agents (nitro groups are redox-sensitive) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates for the SNAr reaction. Solvent effects (DMF vs. DMSO) on reaction kinetics can be modeled using COSMO-RS. Molecular docking (e.g., AutoDock Vina) may predict biological activity by simulating interactions with enzyme active sites, guiding subsequent in vitro assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, cell lines).

- Metabolite profiling : LC-MS/MS can identify degradation products or metabolites that may interfere with activity.

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to proposed targets .

Q. What experimental designs are suitable for studying its environmental fate?

Adopt a tiered approach:

- Lab-scale : Assess hydrolysis kinetics under varying pH (4–9) and UV light exposure.

- Microcosm studies : Evaluate biodegradation in soil/water systems using -labeled compound tracking.

- QSAR modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) .

Q. How can crystallographic data inform its reactivity in solid-state reactions?

Hirshfeld surface analysis of X-ray data identifies intermolecular interactions (e.g., C–F⋯H–C contacts) that stabilize the crystal lattice. Thermal gravimetric analysis (TGA) paired with DSC (differential scanning calorimetry) reveals melting points and decomposition pathways, critical for mechanochemical synthesis .

Methodological Notes

- Contradiction Management : If conflicting solubility data arise (e.g., DMSO vs. acetonitrile), use Hansen solubility parameters (HSPiP software) to rationalize solvent compatibility.

- Advanced Characterization : Time-resolved fluorescence quenching can probe nitro group reduction kinetics in biological matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.